An In-depth Technical Guide to 2-(1,3-Benzothiazol-2-yl)aniline: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-(1,3-Benzothiazol-2-yl)aniline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of the heterocyclic compound 2-(1,3-Benzothiazol-2-yl)aniline and its derivatives. This scaffold is a cornerstone in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents.
Introduction
2-(1,3-Benzothiazol-2-yl)aniline, also known as 2-(2-aminophenyl)benzothiazole, is a prominent chemical entity recognized for its versatile pharmacological potential.[1] Its rigid, planar structure, arising from the fusion of a benzene ring and a thiazole ring, allows for diverse interactions with biological targets. This core structure serves as a key precursor and intermediate in the synthesis of novel molecules with significant anticancer and antimicrobial properties.[1] Research has consistently shown that structural hybrids incorporating the benzothiazole aniline motif exhibit selective and potent antitumor activity against a range of cancer cell lines, including those of the breast, colon, lung, and liver.[1][2][3]
Synthesis and Experimental Protocols
The synthesis of 2-(1,3-Benzothiazol-2-yl)aniline and its derivatives can be achieved through several classical and modern synthetic methodologies. Condensation and cyclization reactions are fundamental to the construction of the benzothiazole ring system.[1]
General Synthesis of the Benzothiazole Core
A widely employed method for the synthesis of the 2-aminobenzothiazole scaffold involves the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine.
Experimental Protocol: Synthesis of 2-Aminobenzothiazole from Aniline
This protocol is adapted from established methods for the synthesis of 2-aminobenzothiazoles.
-
Materials: Substituted aniline, potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), glacial acetic acid, bromine.
-
Procedure:
-
Dissolve the substituted aniline and potassium thiocyanate in glacial acetic acid in a flask equipped with a stirrer and cooled in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred mixture, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a large volume of crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until a precipitate is formed.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminobenzothiazole derivative.
-
Synthesis of 2-(1,3-Benzothiazol-2-yl)aniline
A common route to synthesize the title compound involves the condensation of 2-aminothiophenol with 2-aminobenzoic acid or its derivatives.
Experimental Protocol: Condensation of 2-Aminothiophenol and 2-Aminobenzoic Acid
This protocol is based on the condensation reaction for forming 2-arylbenzothiazoles.
-
Materials: 2-aminothiophenol, 2-aminobenzoic acid, polyphosphoric acid (PPA).
-
Procedure:
-
Mix 2-aminothiophenol and 2-aminobenzoic acid in polyphosphoric acid.
-
Heat the mixture at a high temperature (e.g., 220-250°C) for several hours with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into a beaker containing ice water.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization to yield 2-(1,3-Benzothiazol-2-yl)aniline.
-
Below is a generalized workflow for the synthesis of 2-(1,3-Benzothiazol-2-yl)aniline derivatives.
Caption: Synthetic workflow for 2-(1,3-Benzothiazol-2-yl)aniline.
Physicochemical and Spectroscopic Properties
The physicochemical and spectroscopic data are crucial for the identification and characterization of 2-(1,3-Benzothiazol-2-yl)aniline.
Table 1: Physicochemical Properties of 2-(1,3-Benzothiazol-2-yl)aniline
| Property | Value | Reference |
| CAS Number | 29483-73-6 | [1][4] |
| Molecular Formula | C₁₃H₁₀N₂S | [4] |
| Molecular Weight | 226.30 g/mol | [4] |
| IUPAC Name | 2-(1,3-benzothiazol-2-yl)aniline | [4] |
| InChIKey | RAASYFFQTCWEKN-UHFFFAOYSA-N | [1][4] |
| SMILES | C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)N | [4] |
Table 2: Spectroscopic Data of 2-(1,3-Benzothiazol-2-yl)aniline
| Spectroscopic Data | Details |
| ¹H NMR | Spectral data is available on public databases like PubChem.[4] |
| ¹³C NMR | Spectral data is available on public databases like PubChem.[4] |
| Mass Spectrometry | Expected m/z: 226.06 (M⁺). |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amine), C=N stretching (thiazole), and aromatic C-H stretching are expected. |
Biological Activities and Applications
Derivatives of 2-(1,3-Benzothiazol-2-yl)aniline have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial effects being the most prominent.
Anticancer Activity
The benzothiazole aniline scaffold is a "privileged" structure in medicinal chemistry due to its potent and selective antitumor activity.[1] The mechanism of action is often multifaceted, involving DNA binding and the inhibition of various enzymes crucial for cancer cell proliferation.[1]
Table 3: In Vitro Anticancer Activity (IC₅₀) of Selected 2-(4-Aminophenyl)benzothiazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) | Ovarian, Colon, Renal cell lines | Potent activity reported | [5] |
| L1 (BTA derivative) | HeLa | Similar to Cisplatin | [5] |
| L1 (BTA derivative) | HepG2 (Liver) | ~6 µM | [5] |
| L1Pt (Platinum complex of L1) | HepG2 (Liver) | ~8 µM | [5] |
| L2 (BTA derivative) | HepG2 (Liver) | ~4 µM | [5] |
| N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide (Compound 10) | Various cancer cell lines | Significant activity | [3] |
| N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide (Compound 16) | Various cancer cell lines | Significant activity | [3] |
| Indole based hydrazine carboxamide derivative | HT29 (Colon) | 0.015 | [6] |
| Indole based hydrazine carboxamide derivative | H460 (Lung) | 0.28 | [6] |
| Indole based hydrazine carboxamide derivative | A549 (Lung) | 1.53 | [6] |
| Indole based hydrazine carboxamide derivative | MDA-MB-231 (Breast) | 0.68 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT reagent, DMSO, 96-well plates, test compound.
-
Procedure:
-
Seed cancer cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
The proposed mechanism of anticancer action for many benzothiazole derivatives involves their ability to intercalate with DNA, leading to cell cycle arrest and apoptosis.
Caption: Proposed anticancer mechanism of action.
Antimicrobial Activity
Derivatives of 2-(1,3-Benzothiazol-2-yl)aniline have also shown promising activity against a range of pathogenic bacterial and fungal strains.[1]
Table 4: Antimicrobial Activity (MIC) of Selected Benzothiazole Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Sulfonamide analogues of benzothiazole | P. aeruginosa, S. aureus, E. coli | 3.1 - 6.2 | [7] |
| 2-Arylbenzothiazole analogue 25a | E. faecalis | ~1 µM | [7] |
| 2-Arylbenzothiazole analogue 25b | K. pneumoniae | 1.04 | [7] |
| 2-Arylbenzothiazole analogue 25c | K. pneumoniae | 1.04 | [7] |
| Thiazolidinone derivative 11a | L. monocytogenes, P. aeruginosa, E. coli, S. aureus | 0.10 - 0.25 mg/mL | [7] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials: Bacterial/fungal strains, Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi), 96-well microtiter plates, test compound, positive control antibiotic.
-
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Conclusion
2-(1,3-Benzothiazol-2-yl)aniline and its derivatives represent a highly valuable scaffold in medicinal chemistry. The synthetic versatility of this core allows for the generation of a wide array of analogues with potent and selective biological activities. The significant anticancer and antimicrobial properties of these compounds underscore their potential for the development of new therapeutic agents. Further research into the precise mechanisms of action and structure-activity relationships will undoubtedly pave the way for the design of next-generation drugs based on this remarkable heterocyclic system.
References
- 1. 2-(1,3-Benzothiazol-2-yl)aniline|Research Chemical [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]
- 4. 2-(1,3-Benzothiazol-2-yl)aniline | C13H10N2S | CID 667680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
